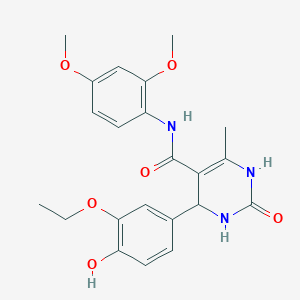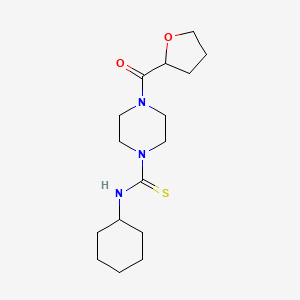
N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, also known as CPP or CPPene, is a compound that has been widely studied in scientific research for its potential as a therapeutic agent. CPPene belongs to the class of compounds known as piperazine carbothioamides, which have shown promise in various biomedical applications.
Mécanisme D'action
N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamideene works by inhibiting the activity of enzymes known as thioesterases, which play a role in the growth and proliferation of cancer cells. By preventing the activity of these enzymes, N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamideene can slow down or stop the growth of cancer cells. Additionally, N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamideene has been shown to modulate the activity of immune cells, such as T cells, which can help to reduce inflammation and promote healing.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamideene has been shown to have a range of effects on the body, including the inhibition of cancer cell growth, modulation of the immune system, and reduction of inflammation. Additionally, N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamideene has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamideene in lab experiments is its ability to inhibit the activity of thioesterases, which can be useful in studying the role of these enzymes in cancer cell growth and proliferation. Additionally, N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamideene has been shown to have a range of effects on the immune system, making it a potentially useful tool for studying immune cell function. However, one limitation of using N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamideene in lab experiments is that it may have off-target effects on other enzymes or cellular processes, which could complicate data interpretation.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamideene. One area of interest is the development of more potent and selective inhibitors of thioesterases, which could have greater efficacy in the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms by which N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamideene modulates the immune system and reduces inflammation, which could lead to the development of new therapies for autoimmune diseases. Finally, there is potential for N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamideene to be used in combination with other anticancer agents or immune modulators to enhance their efficacy and reduce side effects.
Applications De Recherche Scientifique
N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamideene has been studied for its potential as an anticancer agent, as it has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, N-cyclohexyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamideene has been investigated for its ability to modulate the immune system and reduce inflammation, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c20-15(14-7-4-12-21-14)18-8-10-19(11-9-18)16(22)17-13-5-2-1-3-6-13/h13-14H,1-12H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBLQPNYKSUAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3965712.png)

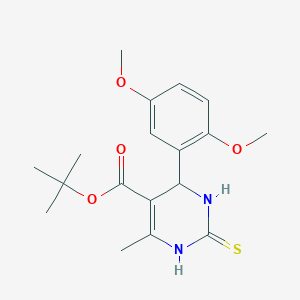
![4-chloro-N-[(2-ethyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B3965729.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3965734.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3965741.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965764.png)
![17-(4-chloro-2,5-dimethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3965771.png)
![2,6-di-tert-butyl-4-{2-hydroxy-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propoxy}phenol](/img/structure/B3965772.png)

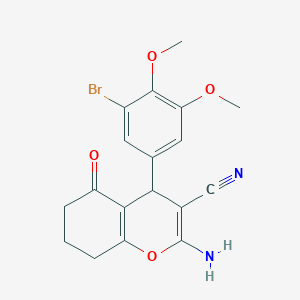
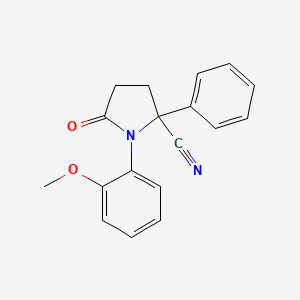
![allyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B3965799.png)
